molecular formula C4H5BrN2 B1282322 4-(Bromomethyl)-1H-imidazole CAS No. 80733-10-4

4-(Bromomethyl)-1H-imidazole

Cat. No. B1282322
CAS RN: 80733-10-4
M. Wt: 161 g/mol
InChI Key: HYFUIKONZIAHFT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1H-imidazole is a derivative of the imidazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as building blocks for various bioactive molecules.

Synthesis Analysis

The synthesis of imidazole derivatives, including 4-(Bromomethyl)-1H-imidazole, has been the subject of various studies. A one-pot, four-component synthesis approach has been described, which involves heating a mixture of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to yield functionalized imidazoles . Another study reported a catalyst-free one-pot methodology using 1-butyl-3-methylimidazolium bromide as a neutral reaction media, which was successful in synthesizing a broad range of structurally diverse imidazoles . Additionally, a cost-effective and scalable synthesis method has been established for 4-bromo-1,2-dimethyl-1H-imidazole, which is a key building block for bioactive molecules .

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been extensively studied using various analytical techniques. For instance, a new imidazole derivative was characterized by IR, Mass, NMR, single crystal X-ray diffraction, and elemental analysis . The study also performed Hirshfeld surface analysis to determine intercontacts in the crystal structure and used Density Functional Theory (DFT) for optimized geometry and frontier molecular orbital analysis .

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions. A Sandmeyer type reaction has been described for the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide . This reaction exemplifies the transformation of imidazole derivatives through halogenation, which is a common modification to alter the chemical properties of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the nature and strength of intermolecular interactions, which are crucial for understanding the compound's stability and reactivity . Quantum chemical and theoretical charge density analyses have been used to evaluate the weak interactions within the crystal structures of these compounds . These studies are essential for predicting the behavior of imidazole derivatives in different chemical environments and for designing new compounds with desired properties.

Scientific Research Applications

1. Synthesis of Block Copolymers

  • Application Summary: 4-(Bromomethyl)-1H-imidazole is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
  • Methods of Application: The process involves the use of a RAFT-macro agent, which is obtained by reacting 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide . The reaction parameters, such as concentration and time, are carefully evaluated .
  • Results: The resulting block copolymers have molecular weights ranging from 24,900 g.mol −1 to 74,100 g.mol −1 .

2. Synthesis of Bromopyrenes

  • Application Summary: 4-(Bromomethyl)-1H-imidazole is used in the synthesis of bromopyrenes, which are significant in synthetic chemistry, materials science, and environmental studies .
  • Methods of Application: The process involves the strategic functionalisation of pyrene at non-K region and nodal positions .
  • Results: The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .

3. Preparation of Anti-HIV Agents

  • Application Summary: 4-(Bromomethyl)-1H-imidazole is used in the preparation of potential anti-HIV agents .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

4. Synthesis of Bicyclic Derivatives

  • Application Summary: 4-(Bromomethyl)-1H-imidazole is used in the synthesis of N-Arylmethyl-7-azabicyclo [2.2.1]heptane derivatives.
  • Methods of Application: The process involves bromination of secondary cyclohex-3-enamines followed by base-promoted cyclization.
  • Results: The specific results or outcomes are not detailed in the source.

5. Synthesis of Bromothymol Blue

  • Application Summary: 4-(Bromomethyl)-1H-imidazole is used in the synthesis of Bromothymol Blue, a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

6. Synthesis of 4-Methoxymethylbenzoic Acid

  • Application Summary: 4-(Bromomethyl)-1H-imidazole is used in the synthesis of 4-methoxymethylbenzoic acid .
  • Methods of Application: The process involves the use of 4-bromomethylbenzoic acid, which is not lachrymatory, unlike most benzyl halides .
  • Results: The specific results or outcomes are not detailed in the source .

7. Synthesis of Bromopyrenes

  • Application Summary: 4-(Bromomethyl)-1H-imidazole is used in the synthesis of bromopyrenes, which are significant in synthetic chemistry, materials science, and environmental studies .
  • Methods of Application: The process involves the strategic functionalisation of pyrene at non-K region and nodal positions .
  • Results: The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .

8. Preparation of Bromomenthyl-Biphenyl Derivatives

  • Application Summary: 4-(Bromomethyl)-1H-imidazole is used in the preparation of bromomenthyl-biphenyl derivatives .
  • Methods of Application: The process involves reacting a 4’-methyl-biphenyl derivative with a brominating agent in a hydrobromic acid/alkali metal bromate system in a two-phase medium, and under photo-irradiation .
  • Results: The specific results or outcomes are not detailed in the source .

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or other fields, and areas where further research is needed.


properties

IUPAC Name

5-(bromomethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFUIKONZIAHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538336
Record name 5-(Bromomethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1H-imidazole

CAS RN

80733-10-4
Record name 5-(Bromomethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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